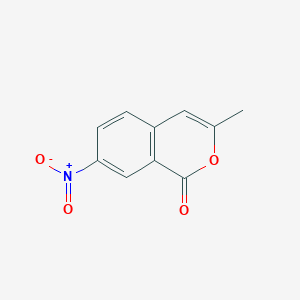

3-Methyl-7-nitro-1H-2-benzopyran-1-one

Description

Significance of Benzopyranone Core Structures in Research

The benzopyranone skeleton, which includes both coumarins (benzo-α-pyrones) and isocoumarins (benzo-β-pyrones), is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its recurring presence in a multitude of natural products and biologically active molecules. nih.govnih.gov The planar, bicyclic nature of this core structure facilitates interactions with various biomacromolecules, making it a valuable framework for drug design. nih.gov

Benzopyranone derivatives have been extensively studied and are known to exhibit a wide array of pharmacological properties. sciepub.comresearchgate.net Research has demonstrated their potential as:

Antibacterial and antifungal agents sciepub.comnih.gov

Anticancer agents chemmethod.com

Antioxidants sciepub.com

Anti-inflammatory compounds researchgate.net

Enzyme inhibitors nih.gov

This diverse bioactivity has led to the development of FDA-approved drugs containing the benzopyranone core, such as the anticoagulant Warfarin and the asthma treatments Cromoglic acid and Pranlukast. nih.gov The inherent versatility of the benzopyranone structure continues to make it an attractive target for synthetic chemists aiming to discover new therapeutic agents. nih.govnih.gov

Below is a table summarizing the diverse biological activities associated with the benzopyranone scaffold.

Table 1: Reported Biological Activities of Benzopyranone Derivatives

| Biological Activity | Description | Reference(s) |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth, with studies showing activity against both Gram-positive and Gram-negative bacteria. | nih.govsciepub.comnih.gov |

| Anticancer | Cytotoxic effects against various cancer cell lines, including those for prostate, breast, and lung cancer. | researchgate.netchemmethod.com |

| Antioxidant | Ability to neutralize free radicals, which is a property investigated for its potential in mitigating oxidative stress. | sciepub.comchemmethod.com |

| Anti-inflammatory | Capacity to reduce inflammation, a key process in many diseases. | researchgate.net |

| Anticoagulant | Interference with the blood clotting cascade, famously exemplified by the drug Warfarin. | nih.govsciepub.com |

Role of Nitro Substitution in Coumarin (B35378) Chemistry Research

The introduction of a nitro (NO₂) group onto a coumarin or isocoumarin (B1212949) ring system significantly modifies its electronic properties and chemical reactivity. mdpi.com The nitro group is a strong electron-withdrawing group, which can activate the benzopyranone nucleus for certain chemical transformations. mdpi.com This feature is exploited by synthetic chemists to create a variety of derivatives that would otherwise be difficult to access. nih.gov

In the context of medicinal chemistry, nitro substitution has been shown to be a critical determinant of biological activity. Research on nitro-substituted 3-arylcoumarins, for instance, found that a nitro group at the 6-position of the coumarin moiety appeared to be essential for antibacterial activity against Staphylococcus aureus. nih.gov Similarly, studies on other nitrocoumarins have highlighted their potential as antioxidant and antimicrobial agents. sciepub.comchemmethod.com The synthesis of nitrocoumarins is often achieved through nitration reactions, where reaction conditions such as temperature and time can be controlled to direct the position of the nitro group on the aromatic ring. chemmethod.comchemmethod.com

The versatility of the nitro group also stems from its ability to be chemically reduced to an amino group (NH₂). chemmethod.comchemmethod.com This transformation opens up a pathway to an entirely new class of compounds, aminocoumarins, which can serve as precursors for further functionalization and the synthesis of diverse heterocyclic systems. mdpi.com

Overview of Research Trajectories for 3-Methyl-7-nitro-1H-2-benzopyran-1-one and Related Analogues

While specific research focusing exclusively on this compound is not extensively documented in readily available literature, the research trajectory can be inferred from studies on its close analogues. The primary focus of research on substituted nitrobenzopyranones is the synthesis of novel derivatives and the evaluation of their biological activities. asrjetsjournal.org

Key research directions for compounds structurally related to this compound include:

Synthesis of Novel Analogues: A significant area of research involves the chemical modification of the benzopyranone core. For example, studies have reported the synthesis of various heteroarylamino-3-nitro-2H- Current time information in Lehigh County, US.-benzopyran-2-ones by condensing 4-chloro-3-nitrocoumarin (B1585357) with different heteroarylamines. asrjetsjournal.org These synthetic efforts aim to create libraries of related compounds for biological screening.

Antibacterial and Antimicrobial Screening: A common goal in the study of nitrocoumarin analogues is the discovery of new antibacterial agents. nih.gov Synthesized compounds are frequently tested against a panel of clinically relevant bacteria, such as S. aureus and E. coli, to determine their minimum inhibitory concentrations (MICs). nih.govasrjetsjournal.org

Antioxidant Activity Evaluation: The antioxidant potential of new nitrobenzopyranone derivatives is another major research avenue. sciepub.comchemmethod.com Assays are conducted to measure the capacity of these compounds to scavenge free radicals, with some derivatives showing promising activity compared to standard antioxidants like ascorbic acid. chemmethod.com

Anticancer Research: The cytotoxic properties of novel coumarin derivatives against various human cancer cell lines are actively investigated. chemmethod.comnih.gov Research explores how different substitutions on the benzopyranone ring influence anticancer potency.

The table below presents examples of substituted nitrocoumarins and their investigated biological activities, illustrating the typical research focus for this class of compounds.

Table 2: Examples of Research on Substituted Nitrocoumarins

| Compound | Investigated Activity | Research Finding | Reference(s) |

|---|---|---|---|

| 3-(3′-methylphenyl)-6-nitrocoumarin | Antibacterial | Demonstrated inhibitory activity against Staphylococcus aureus. | nih.gov |

| 3-(4-nitrobenzoyl)-4-hydroxycoumarin | Antioxidant | Showed significant antioxidant effects in DPPH assays. | sciepub.com |

| 4,7-dimethyl-3,6-dinitro-2H-chromen-2-one | Antimicrobial | Tested for antibacterial and antifungal properties. | chemmethod.comchemmethod.com |

Structure

3D Structure

Properties

CAS No. |

62252-18-0 |

|---|---|

Molecular Formula |

C10H7NO4 |

Molecular Weight |

205.17 g/mol |

IUPAC Name |

3-methyl-7-nitroisochromen-1-one |

InChI |

InChI=1S/C10H7NO4/c1-6-4-7-2-3-8(11(13)14)5-9(7)10(12)15-6/h2-5H,1H3 |

InChI Key |

NMFRHGFYCWJOLG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1H-2-Benzopyran-1-one Derivatives

The synthesis of the 1H-2-benzopyran-1-one (isocoumarin) scaffold can be achieved through various established methodologies, each offering distinct advantages in terms of substrate scope and reaction conditions.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a classic method for the formation of carbon-carbon bonds on aromatic rings and serves as a key step in the synthesis of certain benzopyranone precursors. mdpi.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). mdpi.comwikipedia.org The resulting aryl ketone can then undergo further transformations to form the desired heterocyclic system. For instance, a substituted phenol can be acylated with acetic acid in the presence of a Lewis acid to yield a substituted acetophenone, which can then be converted to a benzopyran derivative. The reaction proceeds through the formation of an acylium ion, which acts as the electrophile. wikipedia.org While effective for electron-rich arenes, Friedel-Crafts acylation can be limited by substrate scope and the need for stoichiometric amounts of the Lewis acid catalyst. nih.gov

Aldol Condensation Strategies

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis and has been applied to the construction of benzopyranone frameworks. nih.govprepchem.com This reaction involves the base- or acid-catalyzed reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then undergo dehydration to yield an α,β-unsaturated carbonyl compound. nih.govprepchem.com In the context of benzopyranone synthesis, an aldol condensation can be employed to build a portion of the heterocyclic ring. For example, a substituted acetophenone can be condensed with a ketone in the presence of a base to form a chalcone (B49325), which can then be cyclized to the benzopyranone. The reaction between salicylic aldehyde derivatives and α,β-unsaturated aldehydes, for instance, can proceed via a domino oxa-Michael/aldol condensation to yield chromene derivatives. sciencemadness.org

Cyclization Reactions and Ring Closure Methods

The final and often crucial step in the synthesis of 1H-2-benzopyran-1-one derivatives is the cyclization or ring closure reaction. A variety of methods have been developed to effect this transformation. Electrophilic cyclization of substituted propargylic aryl ethers using reagents like iodine (I₂) or iodine monochloride (ICl) can produce 3,4-disubstituted 2H-benzopyrans in good yields. googleapis.com This methodology is tolerant of various functional groups, including nitro groups. googleapis.com Another approach involves the palladium-catalyzed cyclization of allylic aryl ethers. googleapis.com Furthermore, the reaction of 2-halobenzoates with ketones through a palladium-catalyzed α-arylation followed by intramolecular cyclization provides a direct route to isocoumarins. rsc.org

Condensation Reactions in Benzopyranone Synthesis

Condensation reactions, broadly defined as reactions where two molecules combine with the loss of a small molecule like water, are central to many benzopyranone syntheses. wikipedia.org The Pechmann condensation, for example, is a widely used method for preparing coumarins (1-benzopyran-2-ones) by reacting a phenol with a β-ketoester under acidic conditions. Similarly, the Knoevenagel condensation of salicylaldehydes with active methylene compounds can also lead to coumarin (B35378) derivatives. In the synthesis of isocoumarins, condensation of homophthalic acid with acid chlorides can yield 3-substituted isocoumarins. rsc.org

Esterification Techniques for Benzopyranone Analogues

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a key transformation in the synthesis of benzopyranone analogues, which are lactones (cyclic esters). The Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, is a classic example. In the context of isocoumarin (B1212949) synthesis, intramolecular esterification of a suitably substituted benzoic acid derivative is the final ring-closing step. For example, a 2-(2-oxoalkyl)benzoic acid can undergo lactonization to form the isocoumarin ring. This can be achieved under acidic or other dehydrating conditions.

Targeted Synthesis of 3-Methyl-7-nitro-1H-2-benzopyran-1-one and its Precursors

A targeted synthesis of this compound would logically start from a precursor that already contains the nitro group in the desired position. A plausible precursor for this synthesis is 2-acetyl-5-nitrobenzoic acid .

The synthesis of this key precursor could potentially be achieved through the nitration of 2-acetylbenzoic acid. However, direct nitration of 2-acetylbenzoic acid may lead to a mixture of isomers. A more controlled approach would involve starting with a commercially available nitro-substituted compound such as 4-nitrotoluene .

A potential synthetic route is outlined below:

Oxidation of 4-nitrotoluene: 4-Nitrotoluene can be oxidized to 4-nitrobenzoic acid .

Introduction of the acetyl group precursor: The next step would involve the introduction of a two-carbon unit at the ortho position to the carboxylic acid. This is a challenging transformation. A possible strategy could involve ortho-lithiation of a protected 4-nitrobenzoic acid derivative followed by reaction with an appropriate electrophile.

Alternative Precursor Synthesis: A more viable route to a key intermediate may start from 2-bromo-5-nitrotoluene . This compound can be subjected to a metal-catalyzed cross-coupling reaction to introduce the necessary functionality for cyclization. For example, a Heck reaction with an appropriate alkene followed by oxidation and cyclization could be a potential pathway.

Once the precursor, 2-acetyl-5-nitrobenzoic acid , is obtained, the final step would be the cyclization to form the this compound ring. This intramolecular condensation and dehydration would likely proceed under acidic conditions, possibly with a dehydrating agent.

Below is a table summarizing potential synthetic reactions and conditions based on established methodologies for analogous compounds.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Toluene | HNO₃, H₂SO₄ | 4-Nitrotoluene |

| 2 | 4-Nitrotoluene | Oxidizing agent (e.g., KMnO₄) | 4-Nitrobenzoic acid |

| 3 | 2-Bromo-5-nitrotoluene | Coupling partner, Pd catalyst | Functionalized precursor |

| 4 | 2-Acetyl-5-nitrobenzoic acid | Acid catalyst, heat | This compound |

Nitration Reactions for Nitrocoumarin Derivatives

The introduction of a nitro group onto the benzopyranone core is a critical step in the synthesis of this compound. Nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction, typically achieved using a mixture of nitric acid and sulfuric acid. The regioselectivity of this reaction on the benzopyranone ring system is highly dependent on the reaction conditions and the directing effects of the existing substituents.

In the case of unsubstituted coumarin, nitration generally yields a mixture of nitro-isomers. The precise location of the nitro group is influenced by factors such as temperature and reaction time. For instance, lower temperatures may favor the formation of one isomer, while higher temperatures can lead to a different substitution pattern. The electron-donating or withdrawing nature of substituents already present on the benzene ring will also play a crucial role in directing the incoming nitro group. For a 3-methyl substituted benzopyran-1-one, the lactone ring's oxygen atom and the methyl group will influence the position of nitration. Achieving nitration specifically at the 7-position would require careful optimization of the reaction conditions to favor substitution at this site over other possible positions.

| Reagent | Conditions | Product(s) | Notes |

| HNO₃/H₂SO₄ | Varies (temperature, time) | Mixture of nitro-isomers | Regioselectivity is a key challenge. |

| Fe(NO₃)₃·9H₂O | Promoter and nitro source | ortho-Nitration of anilines | Demonstrates alternative nitrating agents with potential for different regioselectivity. rsc.org |

| Aqueous SDS/HNO₃ | Room temperature | Regioselective nitration | Offers a mild medium that can influence regioselectivity. rsc.org |

Introduction of Methyl Substituents in Benzopyranone Systems

The synthesis of the 3-methyl-1H-2-benzopyran-1-one (also known as 3-methylisocoumarin) core is a foundational aspect of producing the target molecule. Several synthetic routes to 3-methylisocoumarins have been reported. One general method involves a multi-step sequence starting from aromatic aldehydes. ias.ac.in This pathway includes the conversion of the aldehyde to a 1-aryl-2-propanone, followed by reduction and subsequent cyclization to form the isochroman ring. The isochroman is then oxidized to the corresponding 3-methyl-3,4-dihydroisocoumarin, which is finally converted to the 3-methylisocoumarin. ias.ac.in

Another approach involves the rhodium(III)-catalyzed C–H activation and annulation of enaminones with iodonium ylides, which provides a convenient route to isocoumarins. nih.gov Furthermore, enantioselective methods for the synthesis of related structures, such as 4-methyl-3,4-dihydroisocoumarin, have been developed via asymmetric hydroformylation of styrene derivatives, highlighting the potential for stereocontrolled synthesis in this class of compounds. nih.gov

| Starting Material | Key Reagents/Steps | Product | Reference |

| Aromatic Aldehydes | Nitroethane, Fe/FeCl₃-HCl, NaBH₄, CH₂O/HCl, CrO₃/AcOH, NBS/Et₃N | 3-Methylisocoumarins | ias.ac.in |

| Enaminones | Iodonium ylides, [Cp*RhCl₂]₂, AgSbF₆, HOAc | Isocoumarins | nih.gov |

| Ethyl 2-vinylbenzoate | Rh(acac)(CO)₂, (R,R,R,R)-BIBOP ligand, CO/H₂ | 4-Methyl-3,4-dihydroisocoumarin | nih.gov |

Advanced Synthetic Approaches

Modern synthetic chemistry offers a range of powerful techniques that can be applied to the synthesis of complex molecules like this compound and libraries of its analogs. These advanced approaches can offer advantages in terms of efficiency, diversity, and regiocontrol.

Solid-Phase Parallel Synthesis Techniques for Benzopyran Libraries

Solid-phase synthesis has emerged as a valuable tool for the rapid generation of libraries of related compounds for applications such as drug discovery. A traceless solid-phase methodology for the synthesis of isocoumarins has been developed. acs.orgthieme-connect.com This approach involves a Sonogashira cross-coupling reaction between a polymer-bound 2-bromobenzoate and a terminal alkyne, followed by an electrophile-induced halocyclization that releases the 3-substituted 4-haloisocoumarin from the solid support. acs.org This method allows for the generation of a diverse range of isocoumarins in good to excellent yields and purities. acs.org The solution-phase synthesis of a 167-member library of isocoumarins has also been described, utilizing palladium-catalyzed reactions on a 4-iodoisocoumarin scaffold to introduce diversity. nih.gov

Regiospecific Syntheses of Benzopyran-1-ones

Achieving specific substitution patterns on the benzopyranone ring is a significant synthetic challenge. Fe(III)-catalyzed regioselective synthesis of isocoumarins with a 3-oxoalkyl moiety at the C-4 position has been reported. nih.gov This method involves the coupling of 2-alkynyl benzamides with alkyl vinyl ketones, proceeding via a regioselective cyclization. nih.gov Such methodologies that offer high regiocontrol are crucial for the targeted synthesis of specific isomers of substituted benzopyran-1-ones.

Chemical Transformations of Substituted Chromones and Benzopyranones

The chemical reactivity of the benzopyranone core allows for a variety of transformations to introduce further functionalization. For instance, gold-catalyzed oxidative cyclizations of o-(alkynyl)phenyl propargyl ether derivatives can provide functionalized 1H-isochromenes, which can then be converted to isocoumarins through oxidative cleavage of an exocyclic double bond. organic-chemistry.org These transformations provide pathways to modify the core structure and introduce additional chemical handles for further derivatization.

Late-Stage Functionalization Strategies

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of 3-Methyl-7-nitro-1H-2-benzopyran-1-one is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the benzene ring and the electron-withdrawing nitro group. The protons on the heterocyclic ring and the methyl group will have characteristic chemical shifts.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| H-4 | ~5.0 - 5.5 | Quartet (q) | ~7.0 |

| H-5 | ~8.0 - 8.5 | Doublet (d) | ~8.5 |

| H-6 | ~7.5 - 8.0 | Doublet of doublets (dd) | ~8.5, ~2.0 |

| H-8 | ~8.5 - 9.0 | Doublet (d) | ~2.0 |

| -CH₃ | ~1.5 - 2.0 | Doublet (d) | ~7.0 |

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the lactone is expected to be significantly downfield. The presence of the nitro group will also influence the chemical shifts of the aromatic carbons.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-1 (C=O) | ~160 - 165 |

| C-3 | ~75 - 80 |

| C-4a | ~120 - 125 |

| C-5 | ~125 - 130 |

| C-6 | ~120 - 125 |

| C-7 | ~145 - 150 |

| C-8 | ~115 - 120 |

| C-8a | ~135 - 140 |

| -CH₃ | ~15 - 20 |

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. An HSQC spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the molecular fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the lactone carbonyl group, the nitro group, and the aromatic ring.

Expected IR Absorption Bands:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Lactone) | 1720 - 1760 |

| NO₂ (asymmetric stretch) | 1500 - 1560 |

| NO₂ (symmetric stretch) | 1340 - 1380 |

| C=C (Aromatic) | 1450 - 1600 |

| C-O (Ester) | 1000 - 1300 |

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₇NO₄), the expected molecular weight is approximately 205.17 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern would likely involve the loss of the nitro group (NO₂), the methyl group (CH₃), and carbon monoxide (CO) from the lactone ring.

Expected Mass Spectrometry Data:

| Ion | m/z (expected) |

| [M]⁺ | 205 |

| [M - NO₂]⁺ | 159 |

| [M - CH₃]⁺ | 190 |

| [M - CO]⁺ | 177 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The presence of the conjugated benzopyranone system and the nitro group is expected to result in characteristic absorption maxima in the UV-Vis spectrum. The π → π* and n → π* transitions of the aromatic and carbonyl chromophores, influenced by the nitro auxochrome, will dictate the absorption profile.

Expected UV-Vis Absorption Maxima:

| Transition | Expected λmax (nm) |

| π → π | ~250 - 350 |

| n → π | ~300 - 400 |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystal. This method provides unequivocal proof of a molecule's connectivity, configuration, and conformation.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

To perform SC-XRD analysis, a high-quality single crystal of this compound would be grown and mounted on a diffractometer. The crystal would be irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern of scattered X-rays would be collected.

The analysis of this pattern would yield fundamental crystallographic information, which is typically presented in a data table. An example of what such a table would include is shown below.

Table 1. Hypothetical Crystal Data and Structure Refinement Parameters for this compound.

| Parameter | Value (Example) |

| Empirical formula | C₁₀H₇NO₄ |

| Formula weight | 205.17 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value would be here |

| b (Å) | Value would be here |

| c (Å) | Value would be here |

| α (°) | 90 |

| β (°) | Value would be here |

| γ (°) | 90 |

| Volume (ų) | Value would be here |

| Z (molecules per unit cell) | 4 |

| Calculated density (g/cm³) | Value would be here |

| Absorption coefficient (mm⁻¹) | Value would be here |

| F(000) | Value would be here |

| Reflections collected | Value would be here |

| Independent reflections | Value would be here |

| R_int | Value would be here |

| Goodness-of-fit on F² | Value would be here |

| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

This data would allow for the complete elucidation of the molecular structure, including the planarity of the benzopyran ring system and the orientation of the methyl and nitro substituent groups.

Refinement Tools in Crystallographic Analysis (e.g., SHELXL)

Once the initial structure is solved from the diffraction data, a refinement process is carried out to improve the atomic model to best fit the experimental data. Programs like SHELXL are widely used for this purpose.

SHELXL refines the structure by using a full-matrix least-squares method. This process adjusts various parameters, including atomic coordinates, thermal parameters (describing the vibration of atoms), and site occupancy factors. The goal is to minimize the difference between the observed diffraction intensities and those calculated from the model. The quality of the final structure is assessed using metrics such as the R-factor (R₁) and the weighted R-factor (wR₂), where lower values indicate a better fit of the model to the data.

Therefore, it is not possible to provide the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection, as the foundational research data is absent from the public domain. Generating content would require extrapolating from unrelated molecules, which would violate the instructions to focus solely on "this compound".

No Publicly Available Computational Studies Found for this compound

Following a comprehensive search of scientific databases and public online resources, no specific computational chemistry or molecular modeling studies for the compound "this compound" were found. The strict adherence to the user's request for an article focusing solely on this specific chemical entity prevents the generation of content based on related but distinct compounds.

The requested article outline included detailed subsections on molecular docking investigations and Quantitative Structure-Activity Relationship (QSAR) modeling. These computational techniques are highly specific to the molecule being studied.

Molecular docking simulates the interaction between a ligand (in this case, this compound) and a target protein. The results, such as binding modes and scoring functions, are unique to the ligand's three-dimensional structure and physicochemical properties.

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The development of a QSAR model and the generation of its descriptors through methods like Density Functional Theory (DFT) require experimental or calculated data for the specific compounds of interest.

While a significant body of research exists on the computational analysis of the broader class of benzopyranones (also known as coumarins) and other nitro-containing heterocyclic compounds, applying these general findings to the specific molecule of this compound would be scientifically inaccurate and constitute speculation. The precise effects of the methyl group at the 3-position and the nitro group at the 7-position on the benzopyran-1-one core would need to be investigated directly to provide the detailed analysis requested in the outline.

Without published research on ligand-protein binding predictions, virtual screening inclusion, scoring function values, developed QSAR models, or specific descriptor calculations for this compound, it is not possible to generate a scientifically accurate and factual article that adheres to the provided instructions.

Computational Chemistry and Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Multivariate Predictive Models (Random Forests, Genetic Algorithms, Support Vector Machines, k-Nearest Neighbors)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. nih.gov For a series of analogues of 3-Methyl-7-nitro-1H-2-benzopyran-1-one, multivariate predictive models could be developed to predict their activity against a specific biological target. This process involves calculating a wide range of molecular descriptors for each analogue and using machine learning algorithms to build a predictive model.

Random Forests (RF) is an ensemble learning method that constructs multiple decision trees during training. researchgate.netirjet.net For classification or regression, the final output is determined by the collective vote or average prediction of the individual trees, which helps to prevent overfitting and improve accuracy. researchgate.net In the context of this compound derivatives, an RF model could be trained on a dataset of compounds with known biological activities to predict the potency of new, untested analogues. scielo.br

Genetic Algorithms (GA) are optimization techniques inspired by the principles of natural selection. neovarsity.orgresearchgate.net In QSAR, GAs are frequently used for feature selection, identifying the most relevant molecular descriptors that contribute to a compound's activity from a vast pool of possibilities. researchgate.netnih.gov This approach helps in building more robust and interpretable QSAR models. researchgate.netnih.gov For the benzopyranone scaffold, a GA could select a combination of electronic, steric, and hydrophobic descriptors that best predict the biological endpoint.

Support Vector Machines (SVM) are powerful supervised learning models used for both classification and regression tasks. nih.govresearchgate.net SVMs work by finding the optimal hyperplane that separates data points into different classes or best fits the data for regression. longdom.orgnih.gov This method has been successfully applied in drug discovery for tasks like predicting drug-likeness and enzyme inhibition. nih.gov An SVM model could classify this compound derivatives as either active or inactive based on their structural features. mdpi.com

k-Nearest Neighbors (k-NN) is a straightforward, instance-based learning algorithm. nih.govirjet.net It classifies a new compound based on the majority class of its 'k' closest neighbors in the feature space, where distance is a measure of similarity based on molecular descriptors. nih.govresearchgate.net This method could be used to predict the biological activity of a novel benzopyranone derivative by comparing it to the most similar compounds in a known dataset. irjet.net

To illustrate how these models would be applied, consider a hypothetical dataset of this compound analogues.

Table 1: Hypothetical Application of Multivariate Models for Predicting Biological Activity of this compound Analogues

| Compound ID | R1-Group | R2-Group | Experimental IC50 (µM) | Predicted IC50 (µM) - RF Model | Predicted Activity - SVM Model |

| MNB-1 | -H | -H | 10.5 | 11.2 | Active |

| MNB-2 | -Cl | -H | 5.2 | 5.8 | Active |

| MNB-3 | -H | -OCH3 | 25.1 | 23.9 | Inactive |

| MNB-4 | -F | -CH3 | 8.7 | 9.1 | Active |

| MNB-5 | -H | -NH2 | 15.3 | 14.8 | Inactive |

This table is for illustrative purposes only. The data is hypothetical and does not represent actual experimental or predicted values.

Feature Selection and Descriptor Relevance Interpretation in SAR

A critical step in building a reliable QSAR model is the selection of relevant molecular descriptors, also known as features. nih.gov Given that thousands of descriptors can be calculated for a single molecule, feature selection is essential to reduce model complexity, avoid overfitting, and enhance interpretability. nih.govaip.org Various techniques, including genetic algorithms and methods like recursive feature elimination, are employed to identify the subset of descriptors that has the most significant correlation with the biological activity. aip.orgresearchgate.net

For a series of this compound derivatives, descriptors can be categorized as:

1D/2D Descriptors: These include physicochemical properties (e.g., LogP, molecular weight), constitutional descriptors (e.g., number of rings, rotatable bonds), and topological indices that describe molecular branching and shape.

3D Descriptors: These capture information about the three-dimensional conformation of the molecule, such as steric parameters and surface area.

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and atomic charges. mdpi.com These are particularly relevant for nitroaromatic compounds, where electronic effects strongly influence reactivity and biological interactions. nih.govneovarsity.org

Once a robust QSAR model is developed, the interpretation of the selected descriptors provides valuable insights into the Structure-Activity Relationship (SAR). For example, if the model identifies the LUMO energy as a significant descriptor, it might suggest that the compound's activity is related to its ability to accept electrons. mdpi.com A positive coefficient for a descriptor like LogP would indicate that increased hydrophobicity is favorable for activity. neovarsity.org This understanding guides the rational design of new derivatives with improved potency. nih.gov

Table 2: Illustrative Descriptors and Their Potential SAR Interpretation for this compound Derivatives

| Descriptor Type | Selected Descriptor | Potential Interpretation for Increased Activity |

| Electronic | LUMO Energy | A lower LUMO energy may enhance electron-accepting capabilities, potentially crucial for interaction with a biological target. |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | A positive correlation suggests that higher lipophilicity is beneficial, perhaps for membrane permeability or hydrophobic interactions at the binding site. |

| Steric | Molar Refractivity (MR) | A specific optimal range may indicate the size and shape constraints of the target's binding pocket. |

| Topological | Number of Hydrogen Bond Acceptors | A higher number could be favorable if hydrogen bonding with the target receptor is a key interaction. |

This table presents a hypothetical interpretation of descriptors and is for illustrative purposes.

Molecular Dynamics Simulations (Potential application based on related studies)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org Based on studies of related heterocyclic compounds like coumarin (B35378) derivatives, MD simulations represent a powerful tool to investigate the behavior of this compound at an atomic level. nih.govmdpi.comacs.org

If a potential protein target for this compound were identified, MD simulations could be employed to:

Assess Binding Stability: After docking the compound into the active site of the protein, an MD simulation can predict the stability of the resulting protein-ligand complex over a period of nanoseconds. nih.govrsc.org By analyzing the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can determine if the compound remains stably bound or if it dissociates from the binding pocket.

Analyze Binding Interactions: MD simulations provide a dynamic picture of the interactions between the ligand and the protein. mdpi.com This allows for the detailed analysis of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions, revealing which specific amino acid residues are crucial for binding. rsc.org

Calculate Binding Free Energy: Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to the MD simulation trajectory to calculate the binding free energy of the complex. mdpi.com This provides a more accurate estimation of binding affinity than docking scores alone and can be used to rank different derivatives.

These simulations offer critical insights that can validate docking results and provide a dynamic understanding of the binding mechanism, which is essential for the rational design of more potent analogues. nih.gov

Table 3: Potential Insights from Molecular Dynamics Simulations of this compound with a Hypothetical Target

| Simulation Analysis | Information Gained | Potential Application in Drug Design |

| RMSD/RMSF Analysis | Stability of the ligand in the binding pocket and flexibility of protein residues. | Confirms a stable binding mode; identifies flexible regions of the protein that could be targeted for new interactions. |

| Interaction Analysis (H-bonds, etc.) | Identification of key amino acid residues involved in binding. | Guides modifications to the ligand to enhance interactions with key residues, thereby improving potency. |

| Binding Free Energy Calculation | Quantitative estimation of binding affinity. | Allows for more accurate ranking of proposed derivatives before synthesis, prioritizing the most promising candidates. |

This table outlines potential applications of MD simulations based on studies of related compounds.

Structure Activity Relationship Sar Studies of 3 Methyl 7 Nitro 1h 2 Benzopyran 1 One and Analogues

Impact of Nitro Group Position and Presence on Biological Activity

The nitro group is a potent electron-withdrawing moiety that significantly influences a molecule's electronic properties, polarity, and potential for bioreductive activation. nih.gov Its presence and position on the aromatic ring of the benzopyran-1-one skeleton are critical determinants of biological activity.

The biological effect of a nitro group is highly dependent on its location within the molecule. mdpi.com Studies on various aromatic compounds, such as chalcones, have demonstrated that the position of the nitro group plays a crucial role in their anti-inflammatory and vasorelaxant activities. mdpi.com For instance, chalcones with a nitro group at the ortho position exhibited the highest anti-inflammatory activity, while those with a para-substituted nitro group showed significant vasorelaxant effects. mdpi.com Conversely, the absence of a nitro group in one of the most active vasorelaxant chalcones suggests that its presence is not universally required for all types of activity. mdpi.com

In the context of mutagenicity of nitro-polycyclic aromatic hydrocarbons (NO₂PAHs), the position of the nitro group is a determining factor. nih.govdigitellinc.com For example, mono- and dinitro-benzo[a]pyrenes with a nitro group at the 3-position are significantly more mutagenic than those with the nitro group at the 1-position. digitellinc.com This difference is not solely explained by the compound's reducibility but by the spatial arrangement of the activated metabolite, which affects its ability to form adducts with DNA. nih.govdigitellinc.com The distance between the activated nitro group and its biological target (e.g., guanine (B1146940) in DNA) is a critical factor, with closer proximity leading to more potent activity. digitellinc.com

The electron-withdrawing nature of the nitro group can create electron-deficient centers in the molecule, making it susceptible to nucleophilic attack by biological macromolecules like proteins and enzymes, which can lead to the inhibition of their function. taylorandfrancis.com Furthermore, the nitro group can undergo enzymatic reduction in hypoxic environments, a characteristic often found in cancerous tissues. nih.gov This makes nitroaromatic compounds potential candidates for hypoxia-activated prodrugs. nih.gov The reduction process itself can generate reactive nitroso and hydroxylamine (B1172632) intermediates that contribute to cytotoxicity. nih.gov In benzofuran (B130515) derivatives, the presence of a nitro group was found to significantly enhance anticancer activity by affecting the DNA of cancer cells. nih.gov Therefore, the presence of the 7-nitro group in 3-Methyl-7-nitro-1H-2-benzopyran-1-one is expected to be a primary driver of its biological effects, and shifting its position to other locations on the benzopyran ring would likely result in analogues with distinct activity profiles.

Table 1: Influence of Nitro Group Position on Biological Activity in Chalcone (B49325) Analogues This table is based on data for chalcone structures, which serve as a model for understanding the potential impact of nitro group positioning.

| Compound Analogue (Chalcone) | Nitro Group Position (Ring A/B) | Biological Activity (% Inhibition) |

|---|---|---|

| Chalcone 2 | ortho (Ring A) | 71.17 ± 1.66% (Anti-inflammatory) |

| Chalcone 5 | ortho (Ring B) | 80.77 ± 2.82% (Anti-inflammatory) |

| Chalcone 7 | para (Ring B) | 81.94 ± 2.50% (Vasorelaxant) |

| Chalcone 9 | ortho (Ring A), meta (Ring B) | 61.08 ± 2.06% (Anti-inflammatory) |

| Chalcone 1 (No Nitro Group) | N/A | 81.16 ± 7.55% (Vasorelaxant) |

Data sourced from a study on nitro group-containing chalcones. mdpi.com

Influence of Methyl Substitution on Biological Activity

In a comparative study of N-acylhydrazones, the presence of a methyl substituent versus a nitro substituent on the salicylaldehyde-derived portion of the molecule led to distinct physicochemical properties. beilstein-journals.org The methyl group moderately shielded a nearby proton, indicating a weaker intramolecular hydrogen bond compared to the nitro-substituted analogue. beilstein-journals.org This highlights the electronic difference between the two groups and its effect on molecular conformation and properties. beilstein-journals.org

SAR studies on 3-arylcoumarins, which share a similar core structure, revealed that substitutions by methyl groups on the 3-aryl ring were favorable for antibacterial activity against Staphylococcus aureus. researchgate.net This suggests that the size and electronic nature of the methyl group can be beneficial for specific biological interactions. Similarly, in a series of salicylanilides, a methyl-substituted compound was among the most active inhibitors of photosynthetic electron transport (PET). mdpi.com

Role of Substituent Electronic Properties and Steric Bulk on Biological Activity

The combined effects of substituent electronic properties and steric bulk are fundamental to the SAR of this compound analogues. The electronic nature of a substituent, whether electron-donating or electron-withdrawing, alters the electron distribution across the entire molecule, affecting its reactivity, binding affinity, and metabolic stability. nih.govtaylorandfrancis.com Steric bulk refers to the physical size of a substituent, which dictates the molecule's shape and its ability to fit into the specific three-dimensional space of a biological target. mdpi.com

The 7-nitro group is a strong electron-withdrawing group due to resonance, which deactivates the aromatic ring and can facilitate interactions with nucleophilic sites in proteins. nih.gov In contrast, the 3-methyl group is an electron-donating group that can increase electron density in its vicinity. This electronic push-pull relationship across the benzopyran-1-one scaffold creates a unique distribution of partial charges and a specific dipole moment, which are critical for molecular recognition.

Studies on salicylanilides have shown that biological activity can decrease with increasing substituent bulkiness and is also influenced by electronic effects described by Hammett's parameter (σ). mdpi.com For some activities, increased lipophilicity and a bulkier substituent were found to be important factors for enhancement. mdpi.com However, for other activities in the same series of compounds, increased bulkiness led to decreased potency, illustrating that the optimal steric profile is highly target-dependent. mdpi.com

In the design of selective kinase inhibitors, steric hindrance has been used as a strategy to achieve selectivity. Introducing sterically hindered groups can prevent a molecule from binding to one kinase while still allowing it to bind to the intended target, which may have a more accommodating binding site. unimi.it Therefore, modifying the methyl group in this compound to larger alkyl groups (e.g., ethyl, propyl) or introducing other substituents on the benzopyran ring would systematically probe the steric and electronic requirements of its biological target.

Correlation of Physicochemical Properties with Biological Activity

Physicochemical properties such as lipophilicity, solubility, polar surface area (PSA), and molecular weight are critical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and by extension, its biological activity. nih.govnih.gov

Lipophilicity, often expressed as the octanol/water partition coefficient (logP), is a key factor. An optimal level of lipophilicity is generally required for a compound to pass through cell membranes to reach its intracellular target. However, an analysis of amino/nitro-substituted 3-arylcoumarins found no linear correlation between their calculated logP values and their antibacterial activity. researchgate.net For example, two of the most active compounds had intermediate but different logP values, while compounds with the lowest and highest logP values both exhibited activity. researchgate.net This indicates that while lipophilicity is important, it is not the sole determinant of activity, which also depends on specific electronic and steric interactions. researchgate.net

Table 2: Calculated Lipophilicity (logP) and Antibacterial Activity for Selected 3-Arylcoumarin Analogues

| Compound Analogue | Key Substituents | Calculated logP | Activity against S. aureus |

|---|---|---|---|

| 5 | 6-nitro, 3'-(4-methylphenyl) | 3.705 | Active |

| 6 | 6-nitro, 3'-(4-methoxyphenyl) | 4.096 | Active |

| 7 | 6-bromo, 3'-(4-methoxyphenyl) | 4.457 | Active |

| 9 | 8-nitro, 3'-(4-methylphenyl) | 3.705 | Inactive |

| 10 | 8-nitro, 3'-(4-methoxyphenyl) | 4.120 | Inactive |

| 11 | 6-amino, 3'-(4-aminophenyl) | 1.841 | Active |

Data sourced from a study on amino/nitro substituted 3-arylcoumarins. researchgate.net Note the lack of a direct correlation between logP and activity.

Analysis of approved antibacterial drugs has shown a strong association between their physicochemical properties and their target class. nih.gov Antibacterials that target riboproteins (complexes of RNA and protein) tend to be larger and more polar, falling outside the typical "drug-like" chemical space. nih.gov In contrast, those that target bacterial proteins often have physicochemical properties that align with standard guidelines for oral drugs. nih.gov This suggests that the optimal physicochemical profile for an analogue of this compound would depend heavily on the nature of its specific biological target.

Strategies for Enhancing Selectivity and Potency through Structural Modification

Enhancing the selectivity and potency of a lead compound like this compound is a primary goal of medicinal chemistry. This involves rational structural modifications designed to improve interactions with the desired target while minimizing off-target effects. nih.gov Several established strategies can be applied.

Scaffold Hopping and Bioisosteric Replacement: This involves replacing the central benzopyran-1-one core with other heterocyclic systems (scaffold hopping) or substituting functional groups with bioisosteres that have similar physical or chemical properties. nih.gov For example, the lactone moiety could be replaced with a lactam, or the nitro group could be substituted with other electron-withdrawing groups like a cyano (-CN) or trifluoromethyl (-CF₃) group to modulate electronic properties and metabolic stability.

Structure-Based Design: If the three-dimensional structure of the biological target is known, structure-based design can be employed. This involves using computational docking to predict how analogues will bind. nih.gov Modifications can then be designed to optimize interactions, such as adding hydrogen bond donors or acceptors to interact with specific amino acid residues or introducing hydrophobic groups to fill an empty pocket in the binding site. nih.gov

Targeting Unique Conformational States: One advanced strategy for achieving selectivity, particularly for enzymes like kinases, is to design compounds that bind to an inactive conformation of the target protein. nih.gov Since these inactive states can be structurally unique to each protein, this approach can lead to highly selective inhibitors.

Electrostatic and Solvation Optimization: Fine-tuning the charge distribution across the molecule can optimize the balance between favorable intermolecular interactions and the unfavorable energy penalty of removing water from the binding site (desolvation). nih.gov Analyzing the location and thermodynamic properties of water molecules within the target's binding site can also reveal opportunities for designing analogues that gain potency by displacing high-energy water molecules. nih.gov

For this compound, a systematic approach could involve synthesizing analogues where the nitro and methyl groups are moved to different positions, replaced with other substituents of varying size and electronic character, and the benzopyran ring itself is modified. Each modification would provide valuable data points for building a comprehensive SAR model to guide the development of optimized compounds with enhanced therapeutic potential. nih.gov

No Mechanistic Investigation Data Available for this compound

Following a comprehensive search of available scientific literature, no specific in vitro studies detailing the mechanistic investigations of the biological activities for the chemical compound "this compound" could be identified. Consequently, an article focusing solely on the antitumor and antioxidant mechanisms of this specific compound, as per the requested outline, cannot be generated at this time.

Therefore, the requested article subsections on the mechanistic investigations of its biological activities remain unpopulated due to the absence of specific scientific research on this compound in the public domain.

Mechanistic Investigations of Biological Activities in Vitro Focus

Antioxidant Activity Mechanisms

Protection of Cells from Oxidative Stress

In vitro studies specifically detailing the protective effects of 3-Methyl-7-nitro-1H-2-benzopyran-1-one against oxidative stress in cellular models are not prominently documented. Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. nih.gov Compounds that can mitigate oxidative stress often do so by either directly scavenging ROS or by upregulating endogenous antioxidant defense mechanisms. nih.gov The presence of the nitro group on the benzopyran scaffold could theoretically influence its electronic properties and reactivity, potentially contributing to antioxidant or pro-oxidant activities, but specific experimental evidence is lacking.

Anti-inflammatory Activity Mechanisms

The anti-inflammatory mechanisms of this compound have not been explicitly elucidated in dedicated studies. However, the general anti-inflammatory potential of benzopyran and nitro-containing compounds has been explored, suggesting possible avenues of action.

Reduction of Inflammation Markers

There is no specific data available demonstrating the ability of this compound to reduce key inflammation markers such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), or the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in vitro. Studies on other pyran derivatives have shown that they can inhibit these markers in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7. researchgate.netresearchgate.net For instance, certain pyran-based compounds have been found to significantly inhibit the expression of iNOS and COX-2 in a dose-dependent manner. researchgate.net

Inhibition of Pro-inflammatory Cytokines

Direct evidence for the inhibition of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) by this compound is not available. The production of these cytokines by immune cells, such as macrophages, is a hallmark of the inflammatory response. nih.govnih.gov Research on other novel compounds has demonstrated the potent suppression of such cytokines. nih.gov The evaluation of this compound's effect on cytokine production in relevant in vitro models would be necessary to ascertain its anti-inflammatory potential.

Modulation of Signaling Pathways Associated with Inflammation

The modulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, by this compound has not been reported. These pathways are central to the transcriptional regulation of a wide array of pro-inflammatory genes. frontiersin.orgnih.govmdpi.comuc.pt For example, the NF-κB signaling cascade is a critical regulator of the expression of pro-inflammatory cytokines and enzymes. frontiersin.org Similarly, the MAPK pathways, which include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, play pivotal roles in mediating inflammatory responses. nih.govmdpi.com Investigations into whether this compound can affect the phosphorylation of key proteins in these pathways would be required to understand its mechanistic action.

Antimicrobial Activity Mechanisms

While the antimicrobial properties of various benzopyran derivatives have been documented, specific data on the antibacterial efficacy of this compound against the specified bacterial strains is scarce.

Antibacterial Efficacy Against Bacterial Strains (e.g., S. aureus, E. coli, Klebsiella, Bacillus species)

An article on the mechanistic investigations of the biological activities of this compound cannot be generated. Extensive searches for scientific literature detailing the antifungal efficacy and enzyme inhibition mechanisms of this specific compound did not yield any relevant research findings.

Specifically, no data was found concerning:

Antifungal Efficacy Against Fungal Strains: There is no available information on the activity of this compound against fungal strains such as Aspergillus awamori or C. albicans.

Proposed Mechanisms of Antifungal Action: Without studies on its antifungal activity, there are no proposed mechanisms to report.

Enzyme Inhibition Mechanisms: There is no available information regarding the inhibitory effects of this compound on enzymes such as monoamine oxidases or cholinesterases.

Therefore, the requested sections on its biological activities cannot be addressed.

Photophysical Properties and Their Theoretical Characterization

Absorption and Emission Spectral Analysis

The isocoumarin (B1212949) scaffold forms the basic chromophore of the molecule. Unsubstituted isocoumarins and their derivatives typically exhibit absorption maxima in the ultraviolet (UV) region. The presence of the nitro group at the 7-position, in conjugation with the aromatic ring, is expected to cause a significant bathochromic (red) shift in the absorption spectrum, likely extending it into the visible range.

Emission properties, such as fluorescence, are generally weak or entirely absent in most nitroaromatic compounds. rsc.org This phenomenon, known as fluorescence quenching, is a well-documented effect of the nitro group. Therefore, 3-Methyl-7-nitro-1H-2-benzopyran-1-one is predicted to be either non-fluorescent or very weakly fluorescent. If any emission were to be observed, it would likely be characterized by a large Stokes shift, which is the difference between the absorption and emission maxima. Some 3-substituted isocoumarins have been shown to exhibit fluorescence with large Stokes shifts. mdpi.com

Fluorescence and Phosphorescence Quantum Yields

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process. Due to the presence of the electron-withdrawing nitro group, the fluorescence quantum yield of this compound is expected to be extremely low. The primary reason for this is the promotion of highly efficient non-radiative decay pathways for the excited singlet state. rsc.org

Phosphorescence, which is emission from an excited triplet state, might be more probable but still likely inefficient at room temperature in solution due to quenching by molecular oxygen. The nitro group is known to facilitate intersystem crossing from the singlet excited state to the triplet state, which could potentially lead to phosphorescence under appropriate conditions (e.g., low temperature, deoxygenated solid matrix).

Triplet State Characterization (e.g., Triplet Energies, Lifetimes)

The nitro group is known to enhance the rate of intersystem crossing (ISC), the process by which a molecule transitions from an excited singlet state (S₁) to an excited triplet state (T₁). rsc.org This occurs because the nitro group promotes spin-orbit coupling. Consequently, upon photoexcitation, this compound would be expected to efficiently populate its triplet state. The triplet state lifetime, however, would likely be short in the presence of quenchers like oxygen. The energy of the triplet state would be lower than that of the corresponding singlet state.

Singlet Oxygen Generation Studies

Molecules that efficiently form triplet states and have a triplet energy higher than that of molecular oxygen (approximately 94 kJ/mol) can act as photosensitizers to generate singlet oxygen (¹O₂). The triplet state of the photosensitizer transfers its energy to ground-state triplet oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen. Given that nitroaromatic compounds can efficiently form triplet states, it is plausible that this compound could generate singlet oxygen upon irradiation, provided its triplet state energy is sufficient. researchgate.net However, without experimental data, the quantum yield of singlet oxygen generation (ΦΔ) remains speculative.

Photoreaction Quantum Yields and Kinetics

Nitroaromatic compounds are known to undergo various photoreactions, often initiated from the excited triplet state. researchgate.net These can include photoreduction of the nitro group or photosubstitution reactions on the aromatic ring. The efficiency of such reactions is described by the photoreaction quantum yield (Φr). For this compound, potential photoreactions could compete with other decay pathways, and their kinetics would depend on factors such as the solvent and the presence of reactants.

Solvent Effects on Photophysical Properties

The photophysical properties of molecules with charge-transfer character are often highly sensitive to the polarity of the solvent (solvatochromism). The combination of the benzopyranone system and the strongly electron-withdrawing nitro group likely imparts some intramolecular charge-transfer (ICT) character to the excited state. Therefore, it is expected that increasing solvent polarity would stabilize this charge-transfer state, leading to a red shift in any potential fluorescence emission spectrum. The absorption spectrum may be less sensitive to solvent polarity. mdpi.com Furthermore, solvent polarity can influence the rates of non-radiative decay and intersystem crossing, thereby affecting the quantum yields of fluorescence and triplet formation. researchgate.net

Potential Applications in Research and Development

Chemical Biology Probes

While specific applications of 3-Methyl-7-nitro-1H-2-benzopyran-1-one as a chemical biology probe have not been documented in available research, its structural characteristics merit consideration for such roles. Chemical probes are small molecules used to study and manipulate biological systems. The isocoumarin (B1212949) scaffold is present in numerous biologically active natural products, and the introduction of a nitro group could serve multiple purposes. For instance, the nitro group can be reduced under hypoxic conditions, a feature exploited in probes designed to detect oxygen-deficient environments in cells and tissues. Furthermore, the benzopyran core could be functionalized with reporter tags or reactive groups to facilitate target identification and binding studies. However, without specific research demonstrating its use, its role as a chemical biology probe remains a theoretical possibility pending further investigation.

Materials Science Applications (e.g., Chromophores, NLO Materials)

The field of materials science constantly seeks novel organic molecules with specific optical and electronic properties. The structure of this compound makes it a candidate for investigation as a chromophore and a nonlinear optical (NLO) material.

Organic chromophores are molecules that absorb light in the ultraviolet-visible spectrum. The extended π-system of the benzopyran-1-one core, in conjunction with the powerful electron-withdrawing nitro group, creates an intramolecular charge-transfer (ICT) system. This ICT character is crucial for tuning the absorption and emission properties of a molecule. The presence of the nitro group typically induces a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted parent compound. This makes nitro-substituted aromatic compounds useful as building blocks for dyes and pigments.

Nonlinear optical (NLO) materials are essential for modern photonics and optoelectronics, with applications in frequency conversion and optical switching. High molecular hyperpolarizability (β), a measure of NLO activity, is often found in molecules possessing a strong dipole moment, typically achieved by connecting electron-donating and electron-accepting groups through a π-conjugated system. The nitro group is one of the most effective electron-accepting groups used in the design of NLO materials. nih.gov Its incorporation into the benzopyran scaffold could impart significant NLO properties to this compound. Research on other nitro-substituted heterocyclic systems, such as benzanthrone (B145504) derivatives, has shown that the introduction of a nitro group can enhance the charge-transfer efficiency and result in a stronger NLO response. mdpi.comresearchgate.net

While experimental data for this compound is not available, the expected influence of the nitro substituent on its optical properties can be illustrated conceptually.

| Compound | Key Structural Feature | Expected Absorption Maximum (λmax) | Potential First Hyperpolarizability (β) |

|---|---|---|---|

| 3-Methyl-1H-2-benzopyran-1-one (Hypothetical) | Unsubstituted Benzopyran Core | Shorter Wavelength (UV Region) | Low |

| This compound | Electron-Withdrawing NO2 Group | Longer Wavelength (Shift towards Visible) | Significantly Increased |

Scaffold for Further Chemical Modification and Optimization

The molecular framework of this compound serves as a valuable starting point, or scaffold, for the synthesis of more complex molecules. The presence of multiple functional groups and reactive sites allows for diverse chemical transformations, enabling the generation of a library of derivatives for various applications, including drug discovery and materials science.

The nitro group is particularly versatile for chemical modification. It can be readily reduced to an amino group (NH2), which is a key nucleophile and a common precursor for a wide range of functionalizations. scielo.br This amino derivative can then undergo reactions such as acylation, sulfonylation, or diazotization to introduce new substituents and build molecular complexity. scielo.br

Furthermore, the aromatic ring of the benzopyran core is susceptible to electrophilic aromatic substitution, although the positions available for substitution will be directed by the existing groups. The lactone ring can potentially be opened under hydrolytic conditions, providing a carboxylic acid and an alcohol for further derivatization. Research on related nitroisocoumarins has demonstrated that the core structure can undergo transformations to yield more complex derivatives, such as 3-aryl-5-nitroisocoumarins, showcasing the synthetic utility of this class of compounds. nih.gov

| Reactive Site | Potential Reaction | Resulting Functional Group/Structure | Potential Application of Derivative |

|---|---|---|---|

| Nitro Group (at C7) | Reduction | Amino Group (-NH2) | Pharmaceutical intermediate, Dye synthesis |

| Aromatic Ring | Electrophilic Substitution | Halogenated, nitrated, or acylated derivatives | Modified electronic properties, Synthetic handle |

| Lactone Ring | Hydrolysis | Carboxylic acid and benzyl (B1604629) alcohol | Linker for conjugation, Polymer building block |

| Methyl Group (at C3) | Oxidation/Halogenation | Carboxylic acid or halomethyl group | Increased reactivity for further coupling |

This inherent chemical tractability makes this compound an attractive scaffold for medicinal chemistry programs and for the development of new functional materials.

Future Research Directions and Unexplored Avenues

Development of Novel Formulations for Enhanced Bioavailability

A significant hurdle for many heterocyclic compounds in drug development is poor aqueous solubility, which can lead to low bioavailability and limit therapeutic efficacy. Future research should prioritize the development of advanced formulations to overcome this potential challenge for 3-Methyl-7-nitro-1H-2-benzopyran-1-one.

Key Research Areas:

Prodrug Strategies: Chemical modification of the parent compound to create more soluble or permeable prodrugs could be explored. For instance, research on other 1H-2-benzopyran-1-one derivatives has shown that creating N-alkylated versions can improve blood levels and oral activity in rats. nih.gov A similar approach could be adapted for this compound.

Nanoformulations: Encapsulating the compound in nano-delivery systems such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles could enhance its solubility, protect it from premature degradation, and potentially enable targeted delivery to specific tissues or cells.

Amorphous Solid Dispersions (ASDs): Creating ASDs by dispersing the crystalline compound within a polymer matrix is a well-established technique to improve the dissolution rate and oral absorption of poorly soluble drugs.

| Formulation Strategy | Objective | Potential Benefit(s) | Example Research Direction |

|---|---|---|---|

| Prodrug Synthesis | Improve solubility and/or membrane permeability. | Enhanced oral bioavailability; potential for targeted activation. | Synthesize ester or amide derivatives and evaluate their conversion back to the active compound in plasma. |

| Nanoparticle Encapsulation | Increase apparent solubility and dissolution rate. | Improved absorption; protection from metabolic enzymes; targeted delivery. | Formulate the compound in PLGA nanoparticles and assess its pharmacokinetic profile. |

| Amorphous Solid Dispersions | Prevent crystallization and enhance dissolution. | Significantly improved oral bioavailability for poorly soluble compounds. | Prepare dispersions with polymers like PVP or HPMC and conduct dissolution studies. |

Exploration of Additional Biological Targets and Pathways

While the broader class of benzopyranones has been investigated for various biological effects, the specific activity profile of this compound remains largely unexplored. nih.govresearchgate.net The nitro group is a key feature in many bioactive molecules, often essential for their therapeutic effects, such as the anticancer activity of nitracrine, which is reduced if the nitro group is removed or relocated. mdpi.com

Future research should involve comprehensive screening of the compound against a diverse range of biological targets to uncover novel therapeutic applications.

Potential Areas for Biological Screening:

Anticancer Activity: Many benzopyranone derivatives have shown cytotoxicity against various cancer cell lines. nih.gov The compound should be tested against a panel of human cancer cell lines, including those for breast, colon, and prostate cancer. Mechanistic studies could investigate its potential to induce apoptosis or inhibit key cancer-related enzymes. researchgate.netnih.gov

Antimicrobial Properties: Given that both benzopyranone and nitroaromatic scaffolds are found in antimicrobial agents, this compound is a strong candidate for screening against pathogenic bacteria and fungi, including drug-resistant strains. nih.govmdpi.comresearchgate.net

Anti-inflammatory Effects: Nitro-containing chalcones have demonstrated anti-inflammatory activity, potentially through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com The anti-inflammatory potential of this compound could be investigated using in vitro and in vivo models of inflammation.

Advanced Spectroscopic Techniques for Real-time Monitoring of Reactions

The synthesis of complex organic molecules like this compound often involves multiple steps, including the formation of the benzopyranone ring and the introduction of the nitro group. acs.orgmdpi.com Traditional synthesis relies on post-reaction analysis to determine yield and purity. The application of Process Analytical Technology (PAT), specifically advanced spectroscopic techniques, could enable real-time monitoring and optimization of the synthetic process.

Future Research Applications:

In-situ FTIR and Raman Spectroscopy: These techniques can be used to track the concentration of reactants, intermediates, and products in real-time. This would allow for precise determination of reaction endpoints, identification of potential side reactions, and optimization of parameters like temperature and catalyst loading.

Process NMR: For reactions in a flow chemistry setup, process NMR could provide detailed structural information throughout the reaction, helping to elucidate reaction mechanisms and identify transient species that are undetectable by conventional offline analysis.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. These computational tools can be leveraged to accelerate the exploration of the chemical space around this compound.

Potential AI/ML Applications:

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small library of analogues and testing their biological activity, ML models can be trained to build a QSAR. This model could then predict the activity of new, unsynthesized derivatives, guiding chemists to prioritize the most promising candidates.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its analogues. This would allow for the early identification of candidates with unfavorable pharmacokinetic or toxicological profiles, reducing late-stage failures.

De Novo Design: Generative AI models can be used to design entirely new benzopyranone derivatives with predicted high activity and desirable drug-like properties, expanding beyond simple modifications of the existing scaffold.

| AI/ML Application | Description | Expected Outcome |

|---|---|---|

| QSAR Modeling | Develop models that correlate structural features with biological activity. | Prediction of the most potent analogues for synthesis, saving time and resources. |

| ADMET Prediction | Use computational algorithms to forecast pharmacokinetic and toxicity profiles. | Early-stage filtering of compounds with poor drug-like properties. |

| Generative Models | Employ AI to design novel molecular structures based on desired properties. | Identification of innovative benzopyranone candidates with potentially superior efficacy. |

Green Chemistry Approaches in Benzopyranone Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research should focus on developing more sustainable and eco-friendly methods for the synthesis of this compound and its derivatives.

Key Green Chemistry Strategies:

Alternative Solvents: Replace conventional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or ionic liquids.

Catalysis: Investigate the use of heterogeneous or reusable catalysts for the key synthetic steps. For example, solid acid catalysts could replace corrosive and hazardous liquid acids often used in nitration reactions.

Flow Chemistry: Transitioning the synthesis from batch to a continuous flow process can improve safety, increase efficiency, reduce waste, and allow for better control over reaction conditions. This approach is particularly advantageous for potentially hazardous reactions like nitration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.